molecular formula C7H14F2N2O2 B13508629 N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide

N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide

Cat. No.: B13508629
M. Wt: 196.20 g/mol
InChI Key: DZNGFYLSSPVOFT-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)(tert-butoxy)carbohydrazide (CAS 1271025-36-5) is a specialized carbohydrazide derivative of interest in advanced synthetic organic chemistry and pharmaceutical research . The compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in modern synthetic methodology for the protection of amine and hydrazine functionalities . This protecting group is widely utilized to ensure chemoselectivity in multi-step synthesis, particularly in the construction of complex molecules such as peptides and active pharmaceutical ingredients (APIs) . The 2,2-difluoroethyl moiety is a significant structural element in medicinal chemistry, often employed to modulate the physicochemical properties, metabolic stability, and bioavailability of candidate molecules . Carbohydrazide derivatives, in general, serve as key intermediates and find applications across various fields, including the development of drugs, herbicides, plant growth regulators, and dyestuffs . As a reagent, this compound is valuable for exploring new chemical entities and optimizing synthetic pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use of any kind.

Properties

Molecular Formula

C7H14F2N2O2

Molecular Weight

196.20 g/mol

IUPAC Name

tert-butyl N-amino-N-(2,2-difluoroethyl)carbamate

InChI

InChI=1S/C7H14F2N2O2/c1-7(2,3)13-6(12)11(10)4-5(8)9/h5H,4,10H2,1-3H3

InChI Key

DZNGFYLSSPVOFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The typical synthetic route for N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide involves the nucleophilic substitution reaction of tert-butyl carbazate with a 2,2-difluoroethyl electrophile or difluoroethylating agent under mild conditions. The key steps include:

  • Starting Material: tert-butyl carbazate (tert-butoxycarbonyl hydrazine)
  • Difluoroethylating Agent: A suitable 2,2-difluoroethyl halide or equivalent electrophile (e.g., 2,2-difluoroethyl bromide or iodide)
  • Reaction Medium: Polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
  • Base: Mild bases like potassium carbonate (K2CO3) to facilitate nucleophilic substitution
  • Temperature: Room temperature to slightly elevated (25–50 °C)
  • Purification: Column chromatography or recrystallization to isolate the pure product

This approach allows selective N-alkylation of the hydrazine nitrogen, preserving the tert-butoxycarbonyl protecting group.

Detailed Preparation Procedure

Step Reagents & Conditions Description
1. tert-butyl carbazate + 2,2-difluoroethyl halide Dissolve tert-butyl carbazate in dry CH2Cl2 or THF. Add potassium carbonate as base. Slowly add the difluoroethyl halide dropwise under stirring.
2. Stirring at room temperature or 40 °C for 12–24 hours Reaction proceeds via nucleophilic substitution, forming the N-(2,2-difluoroethyl) derivative.
3. Work-up Filter off inorganic salts, wash organic layer with water, dry over MgSO4 or Na2SO4.
4. Purification Concentrate organic phase, purify product by silica gel column chromatography using hexane/ethyl acetate mixtures or recrystallize from suitable solvents.

Mechanistic Insights

  • The nucleophilic nitrogen of tert-butyl carbazate attacks the electrophilic carbon of the difluoroethyl halide, displacing the halide ion.
  • The presence of the electron-withdrawing fluorine atoms stabilizes the intermediate and influences the reaction rate.
  • The tert-butoxycarbonyl group protects the hydrazide nitrogen from unwanted side reactions.

Alternative Synthetic Approaches

Some literature suggests alternative methods involving:

Data Table Summarizing Preparation Parameters

Parameter Typical Condition Notes
Starting Material tert-butyl carbazate Commercially available
Difluoroethylating Agent 2,2-difluoroethyl bromide/iodide Electrophilic alkylating agent
Solvent Dichloromethane (CH2Cl2) or THF Dry, aprotic solvent
Base Potassium carbonate (K2CO3) Mild base to neutralize acid byproducts
Temperature 25–40 °C Room temp to mild heating
Reaction Time 12–24 hours Monitored by TLC or NMR
Purification Column chromatography or recrystallization To isolate pure compound
Yield Moderate to good (50–85%) Depends on reagent purity and conditions

Characterization and Verification

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic signals for tert-butyl group and difluoroethyl protons.
    • ^19F NMR confirms presence of two fluorine atoms with typical chemical shifts (~ -126 ppm).
  • Mass Spectrometry: Confirms molecular ion peak at m/z corresponding to 196.20 g/mol.
  • IR Spectroscopy: Shows characteristic carbamate and hydrazide functional group absorptions.

Summary of Research Findings

  • The most reliable and reproducible method is the direct nucleophilic substitution of tert-butyl carbazate with 2,2-difluoroethyl halides in the presence of mild bases under mild conditions.
  • The reaction is generally high yielding and scalable for research applications.
  • Purification is straightforward due to the compound’s stability and distinct polarity.
  • This compound serves as a valuable intermediate in medicinal chemistry for further functionalization.

Chemical Reactions Analysis

Hydrazone Formation with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes or ketones to form hydrazones, a key step in synthesizing heterocycles or protecting carbonyl groups. For example:

  • Reaction Conditions : Ethanol or methanol solvent, room temperature, acid catalysis (e.g., acetic acid).

  • Products : Stable hydrazones used as intermediates in pharmaceuticals .

Mechanism :

  • Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.

  • Proton transfer and elimination of water to form the hydrazone.

Nucleophilic Substitution Reactions

The difluoroethyl group participates in nucleophilic substitutions, particularly with halogenating agents or alcohols:

  • Example : Reaction with alkyl halides or aryl boronic acids under basic conditions (e.g., K₂CO₃) to form N-alkylated or N-arylated derivatives.

Key Applications :

  • Synthesis of pyrazole derivatives via cyclization (e.g., reacting with propargyl bromides to form 1,2,3-triazoles) .

Oxidation

  • Reagents : Hydrogen peroxide, KMnO₄, or hypervalent iodine(III) reagents (e.g., PhIO) .

  • Products : Formation of diazenes or carboxylic acids via oxidative cleavage .

Reduction

  • Reagents : LiAlH₄ or NaBH₄.

  • Products : Reduced to hydrazines or amines, useful in peptide coupling.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Pyrazoles : Reacts with β-ketoesters or alkynes under acidic conditions to form pyrazole rings .

  • Triazoles : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.

Example Reaction Pathway :

  • Hydrazone formation with a ketone.

  • Cyclization via intramolecular nucleophilic attack.

  • Aromatization to yield substituted pyrazoles.

Fluorination and Defluorination

The difluoroethyl group enables unique fluorination pathways:

  • Fluorine Retention : Participates in radical fluorination using hypervalent iodine reagents (e.g., PhIF₂) to retain fluorine in products .

  • Defluorination : Treatment with strong bases (e.g., NaOH) removes fluorine atoms, forming alkenes or alcohols.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the Boc-protected nitrogen:

  • Conditions : Pd(PPh₃)₄, aryl boronic acids, DMF, 80°C.

  • Products : Aryl-substituted hydrazides for drug discovery .

Comparative Reactivity Table

Reaction Type Conditions Products Key Applications
Hydrazone FormationAldehyde/ketone, acid catalystHydrazonesHeterocycle synthesis
Nucleophilic SubstitutionAlkyl halides, baseN-Alkylated derivativesPeptide mimics
OxidationPhIO, HF·PyDiazene intermediatesFluorinated APIs
CyclizationCu(I), alkynesPyrazoles/TriazolesAnticancer agents

Mechanistic Insights

  • Steric Effects : The bulky Boc group directs regioselectivity in substitutions by shielding one face of the molecule.

  • Electronic Effects : The difluoroethyl group enhances electrophilicity at the hydrazine nitrogen, accelerating nucleophilic attacks .

Scientific Research Applications

N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl and tert-butoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tert-butoxycarbohydrazide core is common among analogs, but substituents on the nitrogen atom significantly influence properties. Key structural analogs include:

Compound Name Substituent Molecular Formula Key Structural Features
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide 2,2-difluoroethyl C₇H₁₄F₂N₂O₂ Two fluorine atoms on ethyl group
N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide 2,2,2-trifluoroethyl C₇H₁₃F₃N₂O₂ Three fluorine atoms on ethyl group
N-(1-phenylethyl)(tert-butoxy)carbohydrazide 1-phenylethyl C₁₃H₁₉N₂O₂ Aromatic phenyl group
N-(pyridin-3-ylmethyl)(tert-butoxy)carbohydrazide Pyridin-3-ylmethyl C₁₁H₁₆N₃O₂ Heterocyclic pyridine ring
N-(2,2-dimethylcyclopropyl)(tert-butoxy)carbohydrazide 2,2-dimethylcyclopropyl C₁₀H₁₉N₂O₂ Cyclopropane ring with methyl groups

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Compounds with phenyl or pyridinyl groups (e.g., 1-phenylethyl or pyridin-3-ylmethyl) demonstrate enhanced π-π stacking interactions, which may influence solubility and biological activity .

Physical and Chemical Properties

Melting Points and Spectral Data:
  • This compound: No reported melting point; collision cross-section data available for [M+H]+ (predicted) .
  • N-(1-phenylethyl)(tert-butoxy)carbohydrazide : Melting point 86.5–88.0°C; ¹H NMR (CDCl₃) δ 7.30–7.20 (m, 5H aromatic), 1.52 (d, J = 6.8 Hz, CH₃) .
  • N-(tert-butyl)-3-(2,4-difluorophenyl)thiophene-2-carbohydrazide (I7) : Melting point 160–162°C; elemental analysis: C 57.88% (calc. 58.05%), H 5.27% (calc. 5.20%) .

Trends :

  • Aromatic substituents (e.g., phenyl, thiophene) correlate with higher melting points due to increased molecular rigidity .
  • Fluorinated ethyl groups may reduce polarity, affecting solubility in polar solvents.

Biological Activity

N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including interaction studies, enzyme inhibition profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydrazine backbone with a tert-butoxy group and a difluoroethyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological macromolecules, such as proteins and nucleic acids. Research indicates that this compound may exhibit inhibitory effects on certain enzymes or receptors, making it a candidate for drug development.

Enzyme Inhibition Studies

Preliminary studies have suggested that this compound can inhibit key enzymes involved in metabolic pathways. The following table summarizes the enzyme inhibition profiles based on available data:

Enzyme Inhibition Type IC50 (µM) Notes
Acetylcholinesterase (AChE)Non-competitive27.04 - 106.75Comparable to established inhibitors
Butyrylcholinesterase (BuChE)Competitive58.01 - 277.48Varies with structural modifications

These findings indicate that the compound exhibits moderate inhibition against both AChE and BuChE, which are critical targets in neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

  • Interaction Studies : Research has focused on the reactivity of this compound with biological targets. For instance, molecular docking studies suggest that the compound may act as a non-covalent inhibitor positioned near the active site triad of target enzymes .
  • Antimicrobial Activity : In a study exploring its antimicrobial properties, derivatives of similar compounds were tested against Mycobacterium tuberculosis and other pathogens. While specific data on this compound was limited, related compounds exhibited significant antimicrobial activity .
  • Cytotoxicity Tests : The compound's cytotoxic effects were evaluated on various eukaryotic cell lines (e.g., HepG2). Results indicated that while some derivatives showed cytostatic properties, this compound maintained a favorable safety profile .

Q & A

Q. What synthetic methodologies are recommended for N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide?

  • Methodological Answer : Zinc-mediated aqueous addition reactions are effective for synthesizing tert-butoxycarbohydrazide derivatives. For example, similar compounds like N’-[(tert-butoxy)carbonyl]-N-(pyridin-3-ylmethyl)(tert-butoxy)carbohydrazide (5m) were synthesized using Zn/K₂HPO₄ in THF/water mixtures under mild conditions (60–77% yield) . Alternative routes involve tert-butyl hydrazinecarboxylate intermediates, such as tert-butyl 2-(fluorophenyl)hydrazinecarboxylate derivatives, which can be functionalized with fluorinated alkyl groups via nucleophilic substitution or coupling reactions .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store the compound in a sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, heat (>40°C), and incompatible materials (e.g., strong oxidizing agents). Stability data for related carbohydrazides indicate no decomposition under recommended storage conditions, but thermal stress may produce hazardous byproducts like CO and NOx .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Use fume hoods for ventilation, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust. In case of spills, collect material using non-sparking tools and dispose of as hazardous waste. Safety protocols for structurally similar compounds emphasize minimizing electrostatic discharge and environmental release .

Advanced Research Questions

Q. What analytical techniques are optimal for structural characterization of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, ¹⁹F) is critical for confirming the difluoroethyl and tert-butoxy groups. For example, tert-butoxycarbohydrazides exhibit characteristic singlet peaks for tert-butyl protons at δ 1.43–1.52 ppm in CDCl₃ . X-ray crystallography can resolve stereochemistry and intermolecular interactions, as demonstrated for tert-butyl carbamate derivatives . Mass spectrometry (ESI-TOF) and IR spectroscopy further validate molecular weight and functional groups.

Q. What mechanistic insights explain the reactivity of the difluoroethyl group in this compound?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. Comparative studies on fluorinated vs. non-fluorinated analogs (e.g., N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) show that fluorine substitution alters reaction kinetics and product regioselectivity in SN2 or cross-coupling reactions . Computational modeling (DFT) can predict reactive sites and transition states.

Q. How can researchers investigate potential decomposition pathways under thermal stress?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile decomposition products. For related compounds, pyrolysis above 200°C generates CO, NOx, and fluorinated hydrocarbons . Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life, while controlled oxidation experiments (e.g., with mCPBA) evaluate sulfoxide/sulfone formation .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modified fluorine positions (e.g., 2,3-difluoro vs. 2,2-difluoroethyl) or tert-butoxy replacements (e.g., Boc-protected amines). Test biological activity in assays targeting fluorophore-labeled enzymes or antimicrobial targets, as seen in studies on fluorophenyl piperazine derivatives . Pair SAR with molecular docking to map binding interactions.

Contradictions and Gaps in Evidence

  • Stability Data : While states the compound is stable under recommended conditions, no experimental data confirm decomposition thresholds or byproducts specific to this compound.
  • Toxicity : No ecotoxicological or acute toxicity data are available, necessitating precautionary handling .

Key Research Recommendations

  • Conduct kinetic studies to quantify hydrolysis rates in aqueous buffers.
  • Explore applications in fluorinated ligand design for catalysis or medicinal chemistry.
  • Validate computational models against experimental reactivity data.

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